molecular formula C17H20ClN3O4 B11070080 ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11070080
M. Wt: 365.8 g/mol
InChI Key: OKJCZTSOHHLZSA-UHFFFAOYSA-N
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Description

Ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including an ethyl ester, a chlorophenoxy group, and an acetamido group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the chlorophenoxy group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.

    Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (4-{[(3-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl (4-{[(4-chlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with a different position of the chlorine atom.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (4-{[(3-bromophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20ClN3O4

Molecular Weight

365.8 g/mol

IUPAC Name

ethyl 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C17H20ClN3O4/c1-4-24-16(23)9-21-12(3)17(11(2)20-21)19-15(22)10-25-14-7-5-6-13(18)8-14/h5-8H,4,9-10H2,1-3H3,(H,19,22)

InChI Key

OKJCZTSOHHLZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC(=CC=C2)Cl)C

solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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